molecular formula C14H12BrNO3 B13935726 Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13935726
M. Wt: 322.15 g/mol
InChI Key: RVQKGAXDNWQUHD-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a benzyl group at the 1-position, and a methyl ester group at the 3-position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as solvent recovery, waste management, and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds .

Scientific Research Applications

Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

methyl 1-benzyl-5-bromo-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C14H12BrNO3/c1-19-14(18)12-7-11(15)9-16(13(12)17)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

RVQKGAXDNWQUHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)Br

Origin of Product

United States

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